2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1H-benzimidazol-1-yl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzimidazole ring, a hydrazide group, and a tert-butylphenyl moiety, making it a unique molecule with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-benzimidazol-1-yl)acetic acid hydrazide with 4-tert-butylbenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-1-yl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazide derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. The hydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may also interfere with cellular pathways involved in cell division and apoptosis, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)ethanol
- 2-(1H-benzimidazol-1-yl)ethanamine
- 1-(1H-benzimidazol-2-yl)ethanone
Uniqueness
2-(1H-benzimidazol-1-yl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide stands out due to its unique combination of a benzimidazole ring, a hydrazide group, and a tert-butylphenyl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H22N4O |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(E)-(4-tert-butylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4O/c1-20(2,3)16-10-8-15(9-11-16)12-22-23-19(25)13-24-14-21-17-6-4-5-7-18(17)24/h4-12,14H,13H2,1-3H3,(H,23,25)/b22-12+ |
InChI Key |
UURLUZVNOMOIGE-WSDLNYQXSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2C=NC3=CC=CC=C32 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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